Ethyl 2-cyano-2-methylpentanoate

Description

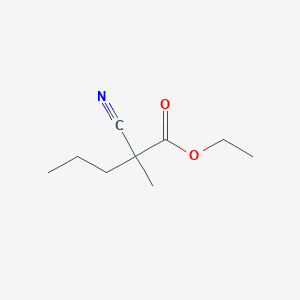

Ethyl 2-cyano-2-methylpentanoate is a cyano-substituted ester with a branched alkyl chain. Its molecular formula is C₉H₁₅NO₂, featuring a cyano (-CN) group and an ethyl ester moiety. The compound’s reactivity is influenced by the electron-withdrawing cyano group, which enhances electrophilic character at the α-carbon, making it useful in nucleophilic substitution reactions and as a precursor in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

ethyl 2-cyano-2-methylpentanoate |

InChI |

InChI=1S/C9H15NO2/c1-4-6-9(3,7-10)8(11)12-5-2/h4-6H2,1-3H3 |

InChI Key |

GYNAUHCPFGDIOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C#N)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Cyano-2-Phenylbutanoate (CymitQuimica, 2025)

- Molecular Formula: C₁₃H₁₅NO₂

- Reactivity: The phenyl group increases steric hindrance and stabilizes intermediates via resonance, altering reaction pathways compared to the purely aliphatic ethyl 2-cyano-2-methylpentanoate.

- Applications : Likely used in asymmetric synthesis due to chiral centers introduced by the phenyl substituent .

Ethyl 4-Cyano-2,2-Difluoro-5-Phenoxypentanoate (Royal Society of Chemistry)

- Molecular Formula: C₁₄H₁₅F₂NO₃

- Key Features: Incorporates two fluorine atoms and a phenoxy group.

- Reactivity : Fluorine’s electronegativity enhances electrophilicity and metabolic stability, making this compound relevant in medicinal chemistry.

- Applications: Potential use in fluorinated drug candidates or pesticides due to resistance to oxidative degradation .

Ethyl 2-Acetyl-4-Methyl-2-(2-Methylpropyl)Pentanoate (American Elements, 2024)

- Molecular Formula : C₁₄H₂₆O₃

- Key Features : Contains an acetyl group and a branched 2-methylpropyl chain.

- Reactivity: The acetyl group enables keto-enol tautomerism, while the bulky substituents reduce solubility in polar solvents.

- Applications : Likely serves as a flavoring agent or intermediate in lipid-soluble compound synthesis .

Ethyl 2-(Hydroxymethyl)-4,4-Dimethylpentanoate (Global Chemical Supplier)

Methyl 2-Cyano-2-Methylpropanoate (Acta Crystallographica, 2016)

- Molecular Formula: C₆H₉NO₂

- Key Features: Shorter carbon chain (propanoate backbone) and a methyl ester.

- Reactivity : Smaller size and lower steric hindrance favor faster reaction kinetics in nucleophilic additions.

- Applications: Intermediate in peptide synthesis or β-cyanoalanine production .

Research Findings and Implications

- Cyano Group Impact: Compounds with cyano groups (e.g., this compound) exhibit enhanced electrophilicity, favoring reactions like Michael additions or cyano hydrolysis to carboxylic acids. In contrast, hydroxymethyl or acetyl substituents shift reactivity toward hydrogen bonding or tautomerism .

- Fluorine Substitution: Fluorinated analogs (e.g., ethyl 4-cyano-2,2-difluoro-5-phenoxypentanoate) show improved metabolic stability, critical for prolonging drug half-life .

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-2-methylpentanoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution of cyano groups or esterification of carboxylic acid precursors. Key factors include solvent polarity (e.g., aprotic solvents for cyano group stability), temperature control to minimize side reactions (e.g., hydrolysis), and catalysts like acid/base mediators. Purity is often optimized using automated reactors with controlled parameters (e.g., pH, stirring rate) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the ester and cyano functional groups. For example, the cyano group shows a characteristic peak near 120 ppm in ¹³C NMR. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies C≡N stretching (~2250 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. What role do the cyano and ester groups play in the compound's reactivity?

The cyano group participates in nucleophilic additions (e.g., forming amines via reduction) and cyclization reactions. The ester moiety undergoes hydrolysis to yield carboxylic acids or alcohols, enabling prodrug strategies. Synergistic effects between these groups enhance its utility as a synthetic intermediate .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the cyano group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks. Solvent effects and transition-state modeling further refine reaction mechanisms .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles. High-resolution data collection (e.g., synchrotron sources) minimizes errors in cyano group orientation. Twinning or disorder in crystals may require iterative refinement using SHELXPRO .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Meta-analysis of structure-activity relationships (SAR) across analogs identifies critical substituents (e.g., methyl branching). In vitro assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) reduce variability. Comparative pharmacokinetic studies assess metabolite stability .

Q. What experimental strategies optimize the compound's pharmacokinetic profile for therapeutic applications?

Prodrug derivatization (e.g., ester hydrolysis to active metabolites) enhances bioavailability. In vitro assays (e.g., microsomal stability tests) screen metabolic pathways. Molecular docking studies predict binding affinities to target receptors, guiding structural modifications .

Q. How do steric effects from the methyl group influence regioselectivity in reactions involving this compound?

Steric hindrance from the methyl branch directs reactions to less hindered sites. For example, nucleophilic additions favor the cyano group over the ester in crowded environments. Molecular dynamics simulations visualize spatial constraints, validated by kinetic isotope effect studies .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar nitrile esters (e.g., Ethyl cyanoacetate) in synthetic applications?

The methyl branch in this compound reduces volatility and enhances thermal stability compared to simpler analogs like Ethyl cyanoacetate. This structural feature also modulates solubility, impacting its use in polar reaction media .

Q. What analytical techniques are critical for detecting degradation products during storage?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection identifies hydrolyzed byproducts (e.g., carboxylic acids). Accelerated stability studies (e.g., 40°C/75% RH) under ICH guidelines predict shelf-life, while NMR monitors structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.